molecular formula C6H6ClF2N3 B11904647 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Cat. No.: B11904647
M. Wt: 193.58 g/mol
InChI Key: FHZPLZAIIPWDOP-UHFFFAOYSA-N
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Description

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H6ClF2N3 and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of chlorine, fluorine, and dimethylamine groups attached to a pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine typically involves the reaction of 6-chloro-3,5-difluoropyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the dimethylamine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific research applications .

Biological Activity

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by its unique substitution pattern, which includes a chlorine atom and two fluorine atoms on the pyrazine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H6ClF2N3
  • Molecular Weight : 193.58 g/mol
  • Polar Surface Area (PSA) : 29.020 Ų

The structure of this compound allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may modulate enzyme activity through binding interactions.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, impacting cellular responses and functions.

Further studies are required to elucidate the precise molecular targets and pathways influenced by this compound.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance:

  • Cyclin D1 Inhibition : Fluorinated heterocycles have been reported to inhibit cyclin D1, a critical regulator of cell cycle progression in cancer cells. This inhibition can lead to reduced proliferation in various cancer cell lines .

Cytotoxicity Studies

Studies on similar pyrazine derivatives suggest that they possess low cytotoxicity while maintaining potent biological activity. This profile makes them attractive candidates for drug development aimed at minimizing side effects while maximizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences with other compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine55215-64-0C6H7ClF2N3Different substitution pattern
N-(6-Chloro-3-pyridylmethyl)ethylamine120739-77-7C11H13ClN2Contains a pyridine ring
4-Cyanopyridine100-48-1C6H4N2Different functional group

The unique combination of chlorine and fluorine substituents in this compound may enhance its reactivity and potential biological interactions compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Inhibition Studies : Compounds analogous to this compound have demonstrated significant inhibition of cancer cell proliferation through various mechanisms including cyclin-dependent kinase inhibition .
  • Selectivity Profiles : Research has shown that certain derivatives exhibit selectivity against cancer cells while sparing normal cells, indicating potential for targeted therapies .

Properties

Molecular Formula

C6H6ClF2N3

Molecular Weight

193.58 g/mol

IUPAC Name

6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)11-4(8)3(7)10-6/h1-2H3

InChI Key

FHZPLZAIIPWDOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)Cl)F)F

Origin of Product

United States

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